molecular formula C24H28ClF2NO3 B12772158 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride CAS No. 290308-82-6

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride

Katalognummer: B12772158
CAS-Nummer: 290308-82-6
Molekulargewicht: 451.9 g/mol
InChI-Schlüssel: FWMCRDREDHSOJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated indenone core, a piperidine ring, and methoxy groups. The presence of fluorine atoms and the piperidine moiety contribute to its distinct chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indenone Core: This step involves the cyclization of appropriate precursors to form the indenone structure.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the piperidine ring can enhance its binding affinity and selectivity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluoro-2,3-dihydro-1H-inden-1-one
  • 5-Bromo-2,3-dihydro-1H-inden-1-one
  • 1-Amino-2,3-dihydro-1H-inden-2-ol

Uniqueness

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride stands out due to its unique combination of fluorine atoms, piperidine ring, and methoxy groups. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific applications.

Eigenschaften

CAS-Nummer

290308-82-6

Molekularformel

C24H28ClF2NO3

Molekulargewicht

451.9 g/mol

IUPAC-Name

2-fluoro-2-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-3H-inden-1-one;hydrochloride

InChI

InChI=1S/C24H27F2NO3.ClH/c1-29-21-11-18-14-24(26,23(28)20(18)12-22(21)30-2)13-16-6-8-27(9-7-16)15-17-4-3-5-19(25)10-17;/h3-5,10-12,16H,6-9,13-15H2,1-2H3;1H

InChI-Schlüssel

FWMCRDREDHSOJK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCN(CC3)CC4=CC(=CC=C4)F)F)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.